
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted at the 4-position with a dimethylamino group and at the 2-position with a methyl group attached to a propionamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is planar, and a propionamide group, which has a polar amide bond. The dimethylamino group would add some steric bulk to the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide group and the basic dimethylamino group could influence its solubility and reactivity .Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition for Cancer Treatment
The design, synthesis, and biological evaluation of compounds related to "N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide" have led to the discovery of isotype-selective small molecule histone deacetylase (HDAC) inhibitors. These inhibitors show promise in blocking cancer cell proliferation and inducing apoptosis, highlighting their potential as anticancer drugs (Zhou et al., 2008).
Antimicrobial and Antitubercular Activities
Research on pyrimidine-azitidinone analogues has demonstrated significant antimicrobial and antitubercular activities. This suggests that compounds with the "this compound" structure can be utilized to design new antibacterial and antitubercular agents, paving the way for the development of novel therapeutic strategies against resistant strains (Chandrashekaraiah et al., 2014).
DNA Recognition and Gene Expression Control
Compounds based on "this compound" are investigated for their ability to form specific interactions with DNA, offering potential applications in controlling gene expression. Polyamides containing similar structural features have been shown to target specific DNA sequences, which could be harnessed for therapeutic purposes, including cancer treatment (Chavda et al., 2010).
Development of CNS Active Agents
The structure of "this compound" has been utilized in the synthesis of Schiff’s bases and 2-azetidinones, showing promise as central nervous system (CNS) active agents. These compounds exhibit both antidepressant and nootropic activities, indicating their potential for the development of new treatments for CNS disorders (Thomas et al., 2016).
Analytical and Quality Control Applications
The analytical separation of imatinib mesylate and related substances, including structures akin to "this compound", using nonaqueous capillary electrophoresis, highlights its application in the quality control of pharmaceutical compounds. This method demonstrates effectiveness, simplicity, and cost-efficiency for ensuring the quality of medicinal products (Ye et al., 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-4-10(15)12-7-8-11-6-5-9(13-8)14(2)3/h5-6H,4,7H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJXHGGNVUTEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC=CC(=N1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2917961.png)
![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2917962.png)
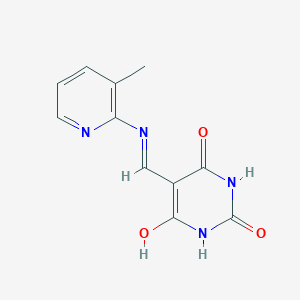
![(2E)-4-(dimethylamino)-N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]but-2-enamide](/img/structure/B2917968.png)
![5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2917969.png)
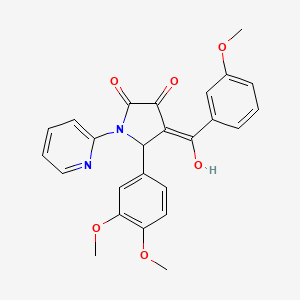
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-3-phenylpropanamide](/img/structure/B2917971.png)
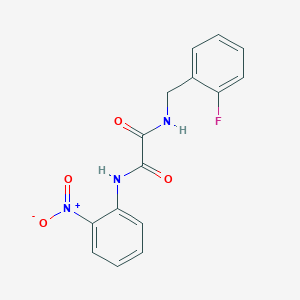
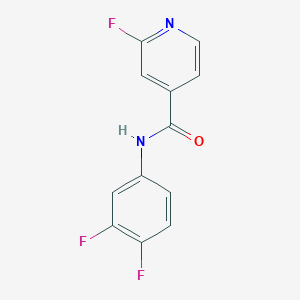
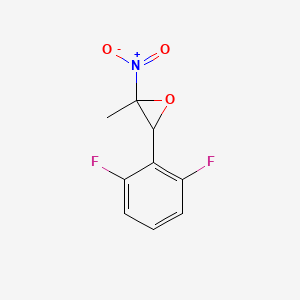
![2-Chloro-N-[(2-oxo-1,3-oxazolidin-4-yl)methyl]propanamide](/img/structure/B2917979.png)

![4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one](/img/structure/B2917981.png)
